molecular formula C18H16Cl2N4O3 B3857815 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]

2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]

Cat. No. B3857815
M. Wt: 407.2 g/mol
InChI Key: ZTMZXURRIBELNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide], also known as OBNCL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OBNCL is a hydrazide derivative of benzaldehyde and has a molecular formula of C20H18Cl2N4O2. In

Scientific Research Applications

2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been investigated for its antimicrobial, antitumor, and anti-inflammatory activities. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has also been shown to possess potent antioxidant properties and can protect cells from oxidative stress. In materials science, 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery. In environmental science, 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been used as a chelating agent for heavy metal ions in wastewater treatment.

Mechanism of Action

The mechanism of action of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cells. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been shown to increase the levels of intracellular ROS, which can lead to oxidative stress and cell death. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has also been shown to activate the caspase cascade, which is involved in the initiation of apoptosis.
Biochemical and Physiological Effects:
2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has also been shown to possess antibacterial and antifungal activities against various pathogens. In addition, 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been shown to reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] is its versatility in various scientific research applications. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] can be easily synthesized and modified to yield different derivatives with unique properties. However, one of the limitations of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] is its potential toxicity. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has been shown to induce cytotoxicity in various cell lines at high concentrations. Therefore, it is important to use appropriate safety precautions when handling 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] in the laboratory.

Future Directions

There are many potential future directions for research on 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]. One direction is the development of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]-based materials for drug delivery and biomedical applications. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide]-based MOFs and coordination polymers have shown promise in these areas. Another direction is the investigation of the mechanism of action of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] in more detail. Understanding the molecular pathways involved in the biological activity of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] could lead to the development of more potent and selective derivatives. Finally, the environmental applications of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] could be further explored, particularly in the area of heavy metal ion chelation and wastewater treatment.
Conclusion:
In conclusion, 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] is a versatile chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been extensively studied for its biological and physicochemical properties. 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] has shown promise in medicinal chemistry, materials science, and environmental science. However, its potential toxicity must be taken into consideration when handling it in the laboratory. Further research is needed to fully understand the mechanism of action of 2,2'-oxybis[N'-(4-chlorobenzylidene)acetohydrazide] and its potential applications in the future.

properties

IUPAC Name

N-[(4-chlorophenyl)methylideneamino]-2-[2-[2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3/c19-15-5-1-13(2-6-15)9-21-23-17(25)11-27-12-18(26)24-22-10-14-3-7-16(20)8-4-14/h1-10H,11-12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMZXURRIBELNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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